Arteflene

Descripción

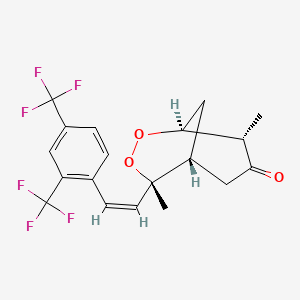

structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,4R,5R,8S)-4-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6O3/c1-10-15(26)8-13-9-16(10)27-28-17(13,2)6-5-11-3-4-12(18(20,21)22)7-14(11)19(23,24)25/h3-7,10,13,16H,8-9H2,1-2H3/b6-5-/t10-,13+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTRTVPZZJAADL-DAHZFVMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(CC1=O)C(OO2)(C)C=CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@H](CC1=O)[C@](OO2)(C)/C=C\C3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318573 | |

| Record name | Arteflene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123407-36-3 | |

| Record name | Arteflene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123407-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arteflene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123407363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arteflene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTEFLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PE5HV9NF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arteflene (Ro 42-1611): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteflene (Ro 42-1611) is a synthetic endoperoxide antimalarial agent developed by Hoffmann-La Roche. Its discovery was inspired by the naturally occurring peroxide yingzhaosu A, a traditional Chinese remedy. Unlike the more prevalent artemisinin derivatives, this compound possesses a distinct 2,3-dioxabicyclo[3.3.1]nonane core structure. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, with a focus on the technical details relevant to researchers in the field of antimalarial drug development.

Discovery and Development

The quest for novel antimalarial agents, particularly those effective against emerging drug-resistant strains of Plasmodium falciparum, led researchers at Hoffmann-La Roche to investigate synthetic peroxides. The structural elucidation of yingzhaosu A, isolated from the Chinese plant Artabotrys uncinatus, provided a key pharmacological lead.[1][2] While sharing the crucial endoperoxide bridge with the artemisinin class of antimalarials, yingzhaosu A's different core structure offered a new avenue for synthetic exploration.

This compound was the result of a rational drug design program aimed at creating a chemically stable and potent synthetic analog of yingzhaosu A.[3] The development process involved the synthesis and screening of a series of analogs to establish structure-activity relationships, leading to the selection of Ro 42-1611 for further preclinical and clinical evaluation.[3]

Chemical Synthesis

The synthesis of this compound is a multi-step process, with reported routes starting from chiral precursors such as (R)-carvone or (S)-limonene.[4] A key strategy employed by the Roche group involved the preparation of a pivotal aldehyde intermediate, which then served as a versatile precursor for the introduction of various side chains.[4]

Experimental Protocol: Synthesis of the 2,3-dioxabicyclo[3.3.1]nonane Core

While detailed, proprietary industrial synthesis protocols are not fully public, the general approach to constructing the core bicyclic peroxide system involves a thiol-olefin co-oxygenation (TOCO) reaction. This free-radical mediated process allows for the efficient formation of the endoperoxide bridge.

Illustrative Protocol for a Model System:

-

Initiation: A solution of a suitable terpene derivative (e.g., a limonene derivative), a thiol initiator (e.g., thiophenol), and a photosensitizer (e.g., methylene blue) in an appropriate solvent (e.g., dichloromethane) is prepared.

-

Photo-oxygenation: The reaction mixture is cooled to a low temperature (e.g., -78 °C) and irradiated with a light source (e.g., a sodium lamp) while bubbling oxygen through the solution.

-

Radical Cyclization: The photochemically generated singlet oxygen reacts with the olefin to form an allylic hydroperoxide. The thiol initiator then promotes a cascade of radical reactions, leading to the cyclization and formation of the 2,3-dioxabicyclo[3.3.1]nonane ring system.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired endoperoxide core structure.

Further synthetic steps are then required to introduce the specific side chain of this compound.

Mechanism of Action

The antimalarial activity of this compound is contingent upon its endoperoxide bridge. The currently accepted mechanism of action involves the reductive cleavage of this bridge, a process catalyzed by ferrous iron (Fe(II)), which is present in high concentrations within the parasite's food vacuole as a result of hemoglobin digestion.[5][6]

This cleavage generates highly reactive and cytotoxic carbon-centered radicals.[5][7] These radicals are believed to be the primary parasiticidal agents, acting through the alkylation of essential parasite biomolecules, such as proteins and heme, thereby disrupting vital cellular functions and leading to parasite death.[8]

Biological Activity and Pharmacokinetics

This compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro and in vivo.[2] Notably, some studies have shown it to be more active against chloroquine-resistant strains.[2]

In Vitro Activity

The 50% inhibitory concentration (IC50) values of this compound against various P. falciparum strains are summarized in the table below.

| P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference(s) |

| K1 | Chloroquine-resistant | 10.5 | [9] |

| NF54 | Chloroquine-sensitive | 19.8 | [9] |

| FCM 29 | Chloroquine-resistant | - | [10] |

| L-3 | Chloroquine-sensitive | - | [10] |

| L-16 | Chloroquine-sensitive | - | [10] |

Note: Specific IC50 values for all strains were not consistently available in the reviewed literature.

In Vivo Activity

The in vivo efficacy of this compound has been evaluated using the Peters 4-day suppressive test in mice infected with Plasmodium berghei.

| Administration Route | ED50 (mg/kg/day) | Reference(s) |

| Subcutaneous | 2.6 | [11] |

| Oral | - | [2] |

Note: Specific oral ED50 values were not consistently available in the reviewed literature, though oral activity has been established.

Pharmacokinetics

Pharmacokinetic studies have been conducted in various animal models and in humans. A key characteristic of this compound is its low and variable oral bioavailability, which is attributed to extensive first-pass metabolism.[12]

| Species | Oral Bioavailability (%) | Apparent Half-life (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |

| Mouse | 0.6 | 1.4 - 4.7 | - | - | [12] |

| Rat | 4-5 | 1.4 - 4.7 | - | - | [12] |

| Dog | 2.5 ± 1 | 1.4 - 4.7 | - | - | [12] |

| Marmoset | ≤ 0.5 | 1.4 - 4.7 | - | - | [12] |

| Cynomolgus Monkey | < 0.5 | 1.4 - 4.7 | - | - | [12] |

| Human | - | - | - | - | [12] |

Note: Cmax and AUC values are dose-dependent and vary across studies. A major metabolite, Ro 47-6936, contributes significantly to the in vivo activity and has about one-fourth the in vitro activity of the parent drug.[12]

Conclusion

This compound represents a significant achievement in the rational design of synthetic antimalarial peroxides. Its unique chemical structure and potent activity against drug-resistant parasites underscore the value of exploring novel pharmacophores. While its development was ultimately halted, the extensive research into its synthesis, mechanism of action, and pharmacokinetic properties provides valuable insights for the ongoing development of new and effective treatments for malaria. The data and methodologies presented in this guide serve as a technical resource for researchers dedicated to this critical area of global health.

References

- 1. This compound compared with mefloquine for treating Plasmodium falciparum malaria in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimalarial activity of the bicyclic peroxide Ro 42-1611 (this compound) in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ro 42-1611 (this compound), a new effective antimalarial: chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Biomimetic Fe(II)-mediated degradation of this compound (Ro-42-1611). The first EPR spin-trapping evidence for the previously postulated secondary carbon-centered cyclohexyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the Main Radical and Products Resulting from a Reductive Activation of the Antimalarial this compound (Ro 42-1611) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dokumen.pub [dokumen.pub]

- 12. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Arteflene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteflene (Ro 42-1611) is a synthetic endoperoxide antimalarial agent, developed as an analog of the natural Chinese compound yingzhaosu A. Structurally distinct from the artemisinin class of compounds, this compound shares a core mechanistic feature: the iron-mediated cleavage of its endoperoxide bridge, which is crucial for its parasiticidal activity. This guide provides a detailed examination of the current understanding of this compound's mechanism of action, drawing from available preclinical and clinical data. It covers the bioactivation cascade, potential cellular targets, metabolic pathways, and relevant experimental methodologies.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continued development of novel antimalarial agents. Endoperoxides, such as the artemisinins, have been a cornerstone of malaria treatment for decades. This compound, a synthetic peroxide, represents an effort to develop new antimalarials with improved properties[1]. Its mechanism of action is of significant interest for understanding its efficacy, potential for resistance, and for the development of future endoperoxide-based therapies.

Bioactivation: The Heme-Mediated Trigger

The prevailing hypothesis for the activation of this compound, and endoperoxides in general, is the interaction with ferrous iron (Fe²⁺), which is abundant in the malaria parasite in the form of heme, a byproduct of hemoglobin digestion[2].

The proposed activation cascade is as follows:

-

Uptake: this compound enters the P. falciparum-infected erythrocyte and accumulates within the parasite.

-

Heme Interaction: In the parasite's acidic food vacuole, where hemoglobin is digested, this compound's endoperoxide bridge interacts with Fe²⁺ from heme.

-

Reductive Cleavage: This interaction leads to the reductive cleavage of the endoperoxide bridge, generating highly reactive oxygen and subsequent carbon-centered radicals[2].

-

Cytotoxicity: These radical species are non-specific and highly cytotoxic, alkylating and damaging a variety of essential biomolecules within the parasite, ultimately leading to its death.

Figure 1: Heme-mediated activation of this compound.

Cellular Targets and Protein Alkylation

One of the proteins identified as a target for artemisinins is the P. falciparum translationally controlled tumor protein (TCTP).

Quantitative Data

In Vitro Activity

This compound has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The available data on its 50% inhibitory concentration (IC₅₀) are summarized below.

| P. falciparum Strain | Chloroquine Sensitivity | This compound IC₅₀ | Reference |

| K1 | Resistant | 2.7 ng/mL | [5] |

| FcB1 | Resistant | 49 nM | [1] |

Note: A comprehensive table of IC₅₀ values for this compound against a wide panel of P. falciparum strains is not available in the current literature. The data presented here are from individual studies.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have been conducted in both animals and humans. This compound generally exhibits a short half-life and undergoes extensive first-pass metabolism[6]. A major metabolite, 8-hydroxythis compound, has been identified[7].

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Doses)

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t½ (h) | Reference |

|---|---|---|---|---|---|

| 300 mg | - | - | 1.7 - 3.3 | 2 - 4 | [7] |

| up to 1800 mg | Linearly increases with dose | Linearly increases with dose | 1.7 - 3.3 | 2 - 4 |[7] |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; t½: Elimination half-life. Specific values for Cmax and AUC were not provided in the abstract.

Table 3: Biliary Excretion of this compound Metabolites in Rats (following a 35 µmol/kg IV dose of [¹⁴C]this compound) [2]

| Metabolite | % of Dose Excreted in Bile (0-3 h) |

|---|---|

| 8-hydroxythis compound glucuronide | 14.2 ± 3.9 |

| cis and trans enone isomers | 13.5 ± 4.6 |

Clinical Efficacy

Clinical trials have shown that this compound leads to a rapid clearance of parasites, although monotherapy has been associated with a high recrudescence rate. The 50% and 90% parasite clearance times for this compound were found to be comparable to those of mefloquine in one study, though specific values were not provided in the available literature[5].

Metabolic Pathway

In vivo studies in rats have elucidated the primary metabolic pathways of this compound. The metabolism involves bioactivation, which is not catalyzed by microsomal cytochrome P-450 enzymes, and hydroxylation followed by glucuronidation[2].

Figure 2: Proposed metabolic pathway of this compound in rats.

Experimental Protocols

In Vitro Antimalarial Activity Assay (General Protocol)

This protocol outlines the general steps for determining the IC₅₀ of an antimalarial compound against P. falciparum.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Metabolism of the antimalarial endoperoxide Ro 42-1611 (this compound) in the rat: evidence for endoperoxide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Artemisinin activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites Plasmodium falciparum 3D7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tolerability and pharmacokinetics of Ro 42-1611 (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Arteflene Structure-Activity Relationship Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteflene (Ro 42-1611) is a synthetic antimalarial agent belonging to the endoperoxide class of compounds, structurally analogous to the naturally occurring yingzhaosu A. The potent antimalarial activity of this compound and its derivatives is intrinsically linked to the 2,3-dioxabicyclo[3.3.1]nonane core, which mediates the generation of cytotoxic radical species within the malaria parasite. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and related yingzhaosu A analogues. It summarizes key structural modifications that influence antimalarial efficacy, details relevant experimental protocols for synthesis and biological evaluation, and visualizes the proposed mechanism of action and experimental workflows.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. Endoperoxides, such as the clinically vital artemisinin and its derivatives, represent a critical class of antimalarials. This compound, a synthetic derivative of yingzhaosu A, has demonstrated significant efficacy against both drug-sensitive and drug-resistant strains of P. falciparum. Understanding the SAR of the this compound scaffold is paramount for the rational design of next-generation endoperoxide antimalarials with improved potency, pharmacokinetic profiles, and reduced toxicity.

Core Structure and Mechanism of Action

The pharmacophore of this compound is the 2,3-dioxabicyclo[3.3.1]nonane ring system. The prevailing hypothesis for its mechanism of action involves the iron(II)-mediated cleavage of the endoperoxide bridge. This reaction is thought to be initiated by heme, which is released during the digestion of hemoglobin by the parasite in its intraerythrocytic stage. The cleavage of the peroxide bond generates highly reactive carbon-centered radicals that subsequently alkylate and damage essential parasite proteins and other biomolecules, leading to parasite death.

Structure-Activity Relationship (SAR) Analysis

| Modification Site | Structural Change | Effect on Antimalarial Activity | Reference |

| 2,3-Dioxabicyclo[3.3.1]nonane Core | Removal or replacement of the endoperoxide bridge | Abolishes activity | General knowledge |

| Ring System | Introduction of a keto group | Increased activity | |

| Side Chain | Aliphatic or aromatic lipophilic tail | Essential for activity | |

| C14 Position (Yingzhaosu A) | Epimerization (C14-epi-yingzhaosu A) | Moderate in vitro activity (IC50 = 56 nM vs 115 nM for yingzhaosu A against K1 strain) |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of this compound and its analogues.

General Synthesis of Yingzhaosu A Analogues

A common synthetic route to the 2,3-dioxabicyclo[3.3.1]nonane core involves the peroxidation of dienes.

Protocol:

-

Peroxidation: A diene substrate is subjected to peroxidation. One reported method utilizes a Co(II)-catalyzed reaction in the presence of molecular oxygen and triethylsilane. The reaction conditions, including solvent and substrate concentration, can influence the product composition.

-

Intramolecular Cyclization: The peroxidation reaction generates unsaturated peroxy radical intermediates that undergo intramolecular cyclization to form the 2,3-dioxabicyclo[3.3.1]nonane ring system.

-

Purification and Characterization: The resulting analogues are purified using standard chromatographic techniques (e.g., column chromatography). The structure and purity of the final products are confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

In Vitro Antimalarial Activity Assay

The in vitro activity of this compound analogues is typically assessed against cultured P. falciparum strains.

Protocol:

-

Parasite Culture: A chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., K1, W2) strain of P. falciparum are maintained in continuous culture in human erythrocytes.

-

Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

-

Assay: Asynchronous cultures of P. falciparum are exposed to a range of concentrations of the test compounds in 96-well microtiter plates.

-

Growth Inhibition Measurement: After a defined incubation period (e.g., 48-72 hours), parasite growth inhibition is determined using methods such as:

-

Microscopy: Giemsa-stained smears are prepared, and parasitemia is determined by microscopic counting.

-

Fluorometric/Colorimetric Assays: Assays that measure parasite-specific enzymes (e.g., lactate dehydrogenase) or nucleic acid content (e.g., SYBR Green I) are commonly used for higher throughput.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)

The in vivo efficacy is evaluated in a murine malaria model, typically using Plasmodium berghei.

Protocol:

-

Animal Model: Swiss albino mice are used for the study.

-

Infection: Mice are infected intraperitoneally with P. berghei-infected erythrocytes.

-

Drug Administration: The test compounds are administered orally or via another relevant route once daily for four consecutive days, starting on the day of infection.

-

Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopy.

-

Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group, and the percentage of suppression is calculated. The 50% and 90% effective doses (ED50 and ED90) can be determined from the dose-response data.

Metabolism of this compound

Studies in rats have shown that this compound undergoes significant metabolism. The principal biliary metabolites identified were 8-hydroxythis compound glucuronide and the cis and trans isomers of an α,β-unsaturated ketone (enone). The formation of the enone is consistent with the iron-mediated cleavage of the endoperoxide bridge. Bioactivation is a major metabolic pathway, and the reaction is not catalyzed by microsomal cytochrome P-450 enzymes.

Conclusion

The antimalarial activity of this compound is critically dependent on its endoperoxide-containing 2,3-dioxabicyclo[3.3.1]nonane core. Structure-activity relationship studies on yingzhaosu A analogues have highlighted the importance of a keto group within the ring system and a lipophilic side chain for enhanced potency. The proposed mechanism of action, involving iron-mediated radical formation and subsequent alkylation of parasitic biomolecules, provides a framework for the rational design of new derivatives. The experimental protocols outlined in this guide serve as a foundation for the synthesis and evaluation of novel this compound analogues in the ongoing effort to combat malaria. Further quantitative SAR studies are warranted to refine the design of the next generation of endoperoxide antimalarials with superior efficacy and safety profiles.

Arteflene: A Physicochemical and Mechanistic Profile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteflene (Ro 42-1611) is a synthetic antimalarial agent that belongs to the class of endoperoxide-containing compounds, structurally related to the natural products artemisinin and yingzhaosu.[1][2] Its development was a significant step in the search for new antimalarials with improved stability and pharmacokinetic profiles compared to early artemisinin derivatives.[2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its proposed mechanism of action and metabolic pathways to support its application in research and drug development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

| Property | Value | Reference |

| Chemical Structure | (1S,4R,5R,8S)-4-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one | [3] |

| Molecular Formula | C₁₉H₁₈F₆O₃ | [3][4] |

| Molecular Weight | 408.34 g/mol | [3][4] |

| Melting Point | 124°C | [1] |

| LogP (Octanol/Water) | 4.7 | [3] |

| Solubility | - Insoluble in water.[1]- Soluble in Dimethyl Sulfoxide (DMSO).[4] | [1][4] |

| pKa | Data not publicly available. | |

| Stability | - Crystalline material is stable.[1]- Stable in solution, except in the presence of strong bases or strong reducing agents.[1] | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on standard pharmaceutical industry practices and can be adapted for this compound.

Determination of Octanol/Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with water by shaking equal volumes of the two solvents together for 24 hours at the desired temperature (e.g., 25°C).

-

Similarly, saturate water with n-octanol.

-

Separate the two phases after equilibration.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a separatory funnel, add a defined volume of the this compound stock solution and a defined volume of the n-octanol-saturated water (e.g., a 1:1 or other appropriate volume ratio depending on the expected LogP).

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This point can be determined from the inflection point of a titration curve.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable co-solvent (e.g., a mixture of water and methanol or DMSO) to achieve a known concentration. The use of a co-solvent is necessary due to the low aqueous solubility of this compound.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers.

-

Place the this compound solution in a thermostatted vessel and bubble with nitrogen to remove dissolved carbon dioxide.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of any ionizable groups.

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa can be determined from the pH value at the half-equivalence point of the titration curve. For sparingly soluble compounds, extrapolation methods may be required to determine the aqueous pKa from data obtained in co-solvent mixtures.

-

Stability Assessment by HPLC

A stability-indicating HPLC method can be used to assess the degradation of this compound under various stress conditions.

Principle: The method should be able to separate the intact drug from its degradation products, allowing for the quantification of the remaining drug over time.

Methodology:

-

Method Development:

-

Develop an HPLC method (e.g., reversed-phase with a C18 column) that provides good resolution between this compound and its potential degradation products. The mobile phase could consist of a mixture of acetonitrile and water or a buffer. Detection is typically performed using a UV detector at an appropriate wavelength.

-

-

Forced Degradation Studies:

-

Subject solutions of this compound to various stress conditions, including:

-

Acidic Conditions: e.g., 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic Conditions: e.g., 0.1 M NaOH at a specified temperature (e.g., 60°C).

-

Oxidative Conditions: e.g., 3% H₂O₂ at a specified temperature (e.g., 60°C).

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solution to light according to ICH guidelines.

-

-

-

Sample Analysis:

-

At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples by the developed HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point.

-

Identify and quantify any major degradation products.

-

Mechanism of Action and Metabolic Pathways

The antimalarial activity of this compound, like other artemisinin-type drugs, is attributed to the cleavage of its endoperoxide bridge. This process is thought to be activated by intraparasitic iron, leading to the generation of cytotoxic radical species that damage parasite macromolecules.

Caption: Proposed mechanism of action of this compound.

This compound undergoes significant metabolism in vivo. The primary metabolic pathways involve hydroxylation and subsequent glucuronidation, as well as bioactivation to form enone derivatives.[5] A major metabolite, 8-hydroxythis compound, has been identified.[5]

Caption: Major metabolic pathways of this compound.

Conclusion

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. Metabolism of the antimalarial endoperoxide Ro 42-1611 (this compound) in the rat: evidence for endoperoxide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Yingzhaosu A Analogues: A Technical Guide to the Core Structure of Arteflene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic pathways leading to Yingzhaosu A and its potent analogue, Arteflene. Highlighting the construction of the core 2,3-dioxabicyclo[3.3.1]nonane system, this document offers detailed experimental methodologies, quantitative data, and visualizations of the synthetic and mechanistic pathways.

Introduction

Yingzhaosu A, a natural endoperoxide isolated from the plant Artabotrys uncinatus, has demonstrated significant antimalarial properties.[1] Its unique 2,3-dioxabicyclo[3.3.1]nonane core is the key pharmacophore responsible for its activity. However, the low natural abundance of Yingzhaosu A has spurred efforts to develop synthetic analogues with improved efficacy and pharmacokinetic profiles. This compound (Ro 42-1611) is a prominent synthetic analogue that has shown considerable promise as an antimalarial agent.[2]

This guide focuses on the chemical synthesis of these complex molecules, providing a comprehensive resource for researchers in medicinal chemistry and drug development.

Total Synthesis of Yingzhaosu A

The total synthesis of Yingzhaosu A has been achieved through various routes, with a notable approach starting from the readily available monoterpene (S)-limonene. This synthesis is characterized by the strategic construction of the endoperoxide bridge and the stereoselective introduction of functional groups.

A reported total synthesis of Yingzhaosu A was accomplished in eight steps with an overall yield of 7.3%, starting from (S)-limonene.[3][4][5] A key feature of this synthesis is a multicomponent free-radical domino reaction to construct the bridged bicyclic endoperoxide core.[3][4][5]

Key Experimental Protocols for Yingzhaosu A Synthesis

Step 1: Formation of Aldehydoperoxide Synthon

A crucial intermediate, an aldehydoperoxide, is synthesized from (S)-limonene. This process involves a selective hydrogenation of a carbon-carbon double bond in the presence of the sensitive peroxide and aldehyde functionalities.[3][4]

Step 2: Mukaiyama Aldol Reaction and Dehydration

The two major synthons, the aldehydoperoxide and a complementary five-carbon unit, are coupled via a Mukaiyama aldol reaction. This is followed by an in situ dehydration under mild, buffered basic conditions to yield a peroxidic enone.[3][4][5]

Step 3: Stereoselective Reduction

The final step involves the stereoselective reduction of the carbonyl group in the peroxidic enone. Using an (R)-CBS catalyst affords Yingzhaosu A after in situ desilylation.[3][4][5]

Quantitative Data for Yingzhaosu A Synthesis

| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1-8 | Total Synthesis | (S)-Limonene | - | Yingzhaosu A | 7.3 (overall) | [3][4][5] |

| 3 | Stereoselective Reduction | Peroxidic enone | (R)-CBS catalyst | Yingzhaosu A | Not specified | [3][4][5] |

Synthesis of this compound (Ro 42-1611)

This compound is a synthetic analogue of Yingzhaosu A, featuring a modified side chain. The synthesis of this compound also centers on the construction of the 2,3-dioxabicyclo[3.3.1]nonane core, followed by the introduction of the characteristic bis(trifluoromethyl)phenyl group. A known synthesis starts from (5R)-(-)-carvone.

Synthetic Pathway of this compound

The synthesis of this compound can be summarized in the following key transformations:

-

Epoxidation of (5R)-(-)-carvone: Oxidation of (5R)-(-)-carvone with a peroxy acid such as m-chloroperbenzoic acid (m-CPBA).

-

Condensation: Reaction of the resulting cyclohexenone derivative with ethyltriphenylphosphonium bromide.

-

Photochemical Oxidation: Methylene blue-catalyzed photochemical oxidation to form the 2,3-dioxabicyclo[3.3.1]nonane core.

-

Ozonolysis: Cleavage of a vinyl group to an aldehyde.

-

Wittig Condensation: Final coupling with 2,4-bis(trifluoromethyl)benzyltriphenylphosphonium bromide to install the side chain.

Experimental Workflow for this compound Synthesis

Caption: Synthetic workflow for this compound starting from (5R)-(-)-carvone.

Mechanism of Action: Iron-Induced Degradation

The antimalarial activity of Yingzhaosu A and its analogues is believed to stem from the cleavage of the endoperoxide bridge, a reaction catalyzed by intraparasitic iron (II).[1][6] This process generates highly reactive carbon-centered radicals that can alkylate and damage vital parasitic proteins, leading to parasite death.

Signaling Pathway of Bioactivation

The proposed mechanism involves a Fenton-type reaction where ferrous iron reduces the peroxide bond, leading to the formation of an oxygen-centered radical. Subsequent rearrangement and fragmentation generate a cyclohexyl radical and an unsaturated ketone, both of which are potent alkylating agents.[1][6]

Caption: Proposed mechanism of action for Yingzhaosu A and its analogues.

Quantitative Antimalarial Activity Data

The following table summarizes the reported in vitro and in vivo antimalarial activities of Yingzhaosu A and its C(14)-epimer.

| Compound | Assay | Target | IC50 (nM) | ED50 (mg/kg) | Reference |

| Yingzhaosu A | in vitro | P. falciparum (K1 strain) | 115 | - | [5] |

| C(14)-epi-Yingzhaosu A | in vitro | P. falciparum (K1 strain) | 56 | - | [5] |

| Yingzhaosu A | in vivo | P. berghei (NY strain) | - | 250 | [5] |

| C(14)-epi-Yingzhaosu A | in vivo | P. berghei (NY strain) | - | 90 | [5] |

Conclusion

The synthetic routes to Yingzhaosu A and its analogue this compound demonstrate elegant strategies for the construction of the complex 2,3-dioxabicyclo[3.3.1]nonane core. Understanding these synthetic pathways and the underlying mechanism of action is crucial for the development of new and more effective endoperoxide-based antimalarial drugs. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to combating malaria.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ro 42-1611 (this compound), a new effective antimalarial: chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total syntheses of Yingzhaosu A and of its C(14)-epimer including the first evaluation of their antimalarial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Carbon-Centered Radical Formation by Arteflene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arteflene (Ro 42-1611) is a synthetic endoperoxide antimalarial agent whose therapeutic action is contingent upon its bioactivation to form cytotoxic carbon-centered radicals. This technical guide provides an in-depth overview of the mechanism of radical formation, experimental methodologies for its characterization, and quantitative data derived from preclinical studies. The information presented herein is intended to support further research and development of endoperoxide-based therapeutics.

Mechanism of Action: Iron-Mediated Bioactivation

The primary mechanism of action for this compound involves the reductive cleavage of its endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe(II)).[1][2] This bioactivation is a critical step, as the parent compound is relatively stable, but the resulting radical species are potent alkylating agents that contribute to parasite killing.[3] This process is not dependent on microsomal cytochrome P-450 enzymes, indicating a direct chemical interaction with iron sources within the parasite.[1]

The reaction proceeds as follows:

-

Reductive Cleavage: The endoperoxide bridge of this compound interacts with Fe(II), leading to a single-electron transfer and homolytic cleavage of the oxygen-oxygen bond.

-

Radical Cascade: This initial step generates an oxygen-centered radical, which rapidly rearranges to form a more stable, secondary carbon-centered cyclohexyl radical.[2]

-

Product Formation: The radical cascade culminates in the formation of stable end-products, primarily cis- and trans-isomers of an α,β-unsaturated ketone (enone), specifically 4-[2',4' bis(trifluoromethyl)phenyl]-3-buten-2-one.[1][2] These enones serve as surrogate markers for in vivo bioactivation.[2]

Quantitative Data

The following tables summarize key quantitative data from studies on this compound metabolism and bioactivation.

Table 1: In Vivo Metabolism of [¹⁴C]this compound in Rats [1]

| Parameter | Value (Mean ± S.D.) |

| Route of Administration | Intravenous |

| Dose | 35 µmol/kg |

| Total Radiolabel Recovery in Bile (5h) | 42.2 ± 7.0% |

| 8-Hydroxythis compound Glucuronide in Bile (0-3h) | 14.2 ± 3.9% of dose |

| cis- and trans-Enone Isomers in Bile (0-3h) | 13.5 ± 4.6% of dose |

| Total Radiolabel Recovery in Urine (24h) | 15.3 ± 1.6% |

Table 2: this compound Metabolite Formation in Isolated Perfused Rat Livers and Hepatocytes [2]

| Experimental System | Initial this compound Conc. | cis-Enone Recovery | trans-Enone Recovery |

| Perfused Liver (2h) | 52 µM | 8.1 ± 3.4% | 11.3 ± 4.6% |

| Hepatocyte Suspension (3h) | 10 µM | 14.8 ± 7.1% | 2.1 ± 1.0% |

| Cultured Hepatocytes | 10 µM | 18.6 ± 6.9% | 3.3 ± 2.2% |

Table 3: In Vitro Cytotoxicity of this compound [2]

| Cell Type | Exposure Time | Cytotoxic Concentration | Effect |

| Isolated Rat Hepatocytes | 24h | ≥ 50 µM | Significant cytotoxicity (tetrazolium reduction assay), cellular glutathione depletion |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the formation of carbon-centered radicals from this compound.

Electron Paramagnetic Resonance (EPR) Spin Trapping

This protocol is a generalized procedure for the detection of the cyclohexyl radical, which would require optimization for specific experimental conditions.

Objective: To detect and characterize the transient carbon-centered cyclohexyl radical formed from the reaction of this compound with Fe(II).

Materials:

-

This compound

-

Ferrous sulfate (FeSO₄) or other Fe(II) source

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or a suitable buffer)

-

EPR spectrometer

-

Flat cell or capillary tube for sample introduction

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a stock solution of the Fe(II) salt in a deoxygenated buffer or solvent.

-

Prepare a stock solution of the spin trap (DMPO). A typical concentration range for DMPO is 50-100 mM.

-

In an EPR-compatible tube, mix the this compound solution and the DMPO solution.

-

Initiate the reaction by adding the Fe(II) solution to the this compound/DMPO mixture.

-

Immediately place the sample into the cavity of the EPR spectrometer.

-

Record the EPR spectrum. Typical instrument settings for detecting nitroxide adducts are:

-

Microwave Frequency: X-band (~9.5 GHz)

-

Modulation Frequency: 100 kHz

-

Microwave Power: 10-20 mW (should be optimized to avoid saturation)

-

Modulation Amplitude: 0.5-1.0 G (should be optimized for resolution)

-

Sweep Width: 100 G, centered at ~3400 G

-

Time Constant: 0.1 s

-

Sweep Time: 60-120 s

-

-

Analyze the resulting spectrum for the characteristic hyperfine splitting pattern of the DMPO-cyclohexyl radical adduct.

HPLC-MS/MS Analysis of this compound and its Metabolites

This is a representative protocol based on methods for similar endoperoxides and would require optimization for this compound and its specific metabolites.

Objective: To separate and quantify this compound, its enone metabolites, and 8-hydroxythis compound from biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (starting point for optimization):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a low to high percentage of mobile phase B over 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound, the cis- and trans-enones, and 8-hydroxythis compound by infusing standard solutions of each analyte.

-

Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximal signal intensity of the target analytes.

Sample Preparation (from plasma or bile):

-

Protein precipitation: Add 3 volumes of cold acetonitrile to 1 volume of sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase composition.

-

Inject the reconstituted sample onto the HPLC-MS/MS system.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of this compound in primary rat hepatocytes.

Objective: To determine the concentration-dependent cytotoxicity of this compound.

Materials:

-

Primary rat hepatocytes

-

Cell culture medium (e.g., Williams' Medium E)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed primary rat hepatocytes in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

-

Incubate the plates for the desired time period (e.g., 24 hours).

-

After incubation, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

-

After the MTT incubation, add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathways and Workflows

References

Arteflene: A Review of Preclinical Mutagenicity Test Results

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arteflene (Ro 42-1611), a synthetic peroxide antimalarial agent, underwent a comprehensive battery of mutagenicity tests during its preclinical development. The available scientific literature indicates that this compound was found to be non-mutagenic in these assays.[1][2] While the detailed quantitative data from the original preclinical toxicology reports by Hoffmann-La Roche are not publicly available, this guide provides a summary of the likely assays performed, their standard protocols, and representative data for a negative result. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the genotoxicity profile of this compound and related compounds.

Overview of Mutagenicity Testing

Mutagenicity testing is a critical component of preclinical drug safety evaluation, designed to identify substances that can cause genetic mutations. A standard battery of tests is typically employed to assess different endpoints, including gene mutations, chromosomal damage (clastogenicity), and changes in chromosome number (aneugenicity). Based on the era of this compound's development, this battery likely included the bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents.

Summary of this compound Mutagenicity Data

Published research summarily states that this compound was "found negative in a battery of mutagenicity tests".[1][2] This suggests that in the standard assays conducted, this compound did not induce a significant, dose-dependent increase in mutations or chromosomal damage. The following tables present illustrative data representing typical negative results for the assays likely performed for this compound.

It is critical to note that the following tables are representative examples and do not reflect actual reported data for this compound.

Data Presentation

Table 1: Representative Bacterial Reverse Mutation Assay (Ames Test) Data

| Test Strain | Test Substance | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Mutagenicity Ratio (T/C) | Result |

| TA98 | Vehicle Control | 0 | - | 25 ± 4 | - | Negative |

| This compound | 5 | - | 28 ± 5 | 1.1 | Negative | |

| 50 | - | 26 ± 3 | 1.0 | Negative | ||

| 500 | - | 29 ± 6 | 1.2 | Negative | ||

| 5000 | - | 24 ± 4 | 1.0 | Negative | ||

| Positive Control | - | - | 250 ± 21 | 10.0 | Positive | |

| TA100 | Vehicle Control | 0 | + | 110 ± 12 | - | Negative |

| This compound | 5 | + | 115 ± 15 | 1.0 | Negative | |

| 50 | + | 120 ± 11 | 1.1 | Negative | ||

| 500 | + | 112 ± 14 | 1.0 | Negative | ||

| 5000 | + | 108 ± 10 | 1.0 | Negative | ||

| Positive Control | - | + | 850 ± 75 | 7.7 | Positive |

Table 2: Representative In Vitro Chromosomal Aberration Assay Data

| Cell Line | Test Substance | Concentration (µg/mL) | Metabolic Activation (S9) | % Metaphases with Aberrations | Result |

| CHO-K1 | Vehicle Control | 0 | - | 2.0 | Negative |

| This compound | 10 | - | 2.5 | Negative | |

| 100 | - | 3.0 | Negative | ||

| 1000 | - | 2.8 | Negative | ||

| Positive Control | - | - | 25.0 | Positive | |

| Vehicle Control | 0 | + | 2.2 | Negative | |

| This compound | 10 | + | 2.6 | Negative | |

| 100 | + | 3.1 | Negative | ||

| 1000 | + | 2.9 | Negative | ||

| Positive Control | - | + | 28.5 | Positive |

Table 3: Representative In Vivo Micronucleus Assay Data

| Species | Test Substance | Dose (mg/kg) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) | PCE/(PCE+NCE) Ratio | Result |

| Mouse | Vehicle Control | 0 | 0.2 ± 0.1 | 0.55 | Negative |

| This compound | 200 | 0.2 ± 0.1 | 0.53 | Negative | |

| 400 | 0.3 ± 0.2 | 0.51 | Negative | ||

| 800 | 0.2 ± 0.1 | 0.49 | Negative | ||

| Positive Control | - | 5.5 ± 1.2 | 0.35 | Positive |

Experimental Protocols

The following are detailed, standardized methodologies for the key mutagenicity assays likely employed in the preclinical safety evaluation of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes encoding for amino acid synthesis (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the required amino acid, allowing them to grow on a minimal medium. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Methodology:

-

Strain Selection: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is selected to detect different types of mutations.

-

Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance.

-

Main Experiment:

-

The test substance at various concentrations is mixed with the bacterial culture and, in the case of metabolic activation, the S9 mixture.

-

This mixture is then plated on a minimal agar medium.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies on each plate is counted.

-

-

Controls: Negative (vehicle) and positive controls (known mutagens for each strain) are included in each experiment.

-

Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control.

In Vitro Mammalian Chromosomal Aberration Test

Principle: This assay assesses the ability of a test substance to induce structural chromosomal damage in cultured mammalian cells. Cells are treated with the test substance, and then arrested in metaphase. Chromosomes are then harvested, stained, and microscopically examined for aberrations such as chromatid and chromosome breaks, gaps, and exchanges.

Methodology:

-

Cell Culture: Mammalian cell lines such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes are cultured.

-

Treatment: The cells are exposed to the test substance at various concentrations for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration, with and without metabolic activation (S9).

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest cells in metaphase.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

-

Analysis: A predetermined number of metaphase spreads (e.g., 100-200) are analyzed for each concentration for the presence of chromosomal aberrations.

-

Controls: Negative (vehicle) and positive controls (known clastogens) are included.

-

Evaluation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test

Principle: This assay detects chromosomal damage or damage to the mitotic apparatus in vivo. Rodents are treated with the test substance, and bone marrow or peripheral blood is collected. The immature erythrocytes (polychromatic erythrocytes, PCEs) are examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Methodology:

-

Animal Dosing: Typically, rodents (mice or rats) are administered the test substance, usually via the clinical route of administration, at multiple dose levels.

-

Sample Collection: Bone marrow is typically collected 24 and 48 hours after treatment. Peripheral blood can also be used.

-

Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are made on microscope slides. The slides are then stained to differentiate between PCEs and normochromatic erythrocytes (NCEs).

-

Analysis: A large number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.

-

Controls: Negative (vehicle) and positive controls (known in vivo clastogens) are included.

-

Evaluation: A substance is considered genotoxic if it produces a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs and the results are outside the historical negative control range.

Visualizations

The following diagrams illustrate the general workflows for the mutagenicity assays described above.

Figure 1. General workflow for the bacterial reverse mutation (Ames) test.

Figure 2. Workflow for the in vitro chromosomal aberration assay.

References

Methodological & Application

Application Note: In Vitro Cultivation of Plasmodium falciparum for Arteflene Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, presents a significant global health challenge due to the emergence and spread of drug-resistant strains.[1] The continuous in vitro cultivation of its asexual erythrocytic stages, a technique pioneered by Trager and Jensen, is a cornerstone of malaria research.[1][2][3][4] This methodology provides a crucial platform for studying parasite biology and for the in vitro screening of novel antimalarial compounds.[1][4] Arteflene, a synthetic endoperoxide, is an antimalarial agent whose efficacy needs to be rigorously evaluated against various parasite strains.[5]

This application note provides detailed protocols for the continuous culture of P. falciparum, synchronization of the parasite life cycle, and the determination of this compound's 50% inhibitory concentration (IC50) using the widely adopted SYBR Green I-based fluorescence assay.[6][7]

Section 1: Continuous In Vitro Culture of P. falciparum

Successful cultivation of P. falciparum relies on mimicking the host environment, which requires specific culture media, human erythrocytes, and a controlled gas atmosphere.[8]

Materials and Reagents

Consistent parasite growth is best achieved by preparing the complete medium from powdered RPMI 1640.[8] The components for the complete culture medium (CCM) are detailed below.

| Component | Stock Concentration | Volume for 500 mL | Final Concentration |

| RPMI 1640 Powder (with L-Glutamine) | - | 5.22 g | 1X |

| Sterile, Cell Culture Grade Water | - | to 500 mL | - |

| HEPES Buffer | 1 M | 12.5 mL | 25 mM |

| Sodium Bicarbonate (NaHCO3) | 7.5% w/v | 14 mL | 2.1 g/L |

| Gentamicin Sulfate | 10 mg/mL | 1 mL | 20 µg/mL |

| Human Serum (Type A+) or Albumax II | 100% | 50 mL or 2.5 g | 10% v/v or 0.5% w/v |

| Hypoxanthine (optional but recommended) | 10 mg/mL | 2.5 mL | 50 µg/mL |

| Table 1: Composition of Complete Culture Medium (CCM) for P. falciparum.[8][9][10][11] |

Protocol 1.1: Preparation of Human Erythrocytes

-

Obtain whole human blood (Type O+ or A+) in a tube with an anticoagulant. Blood should be fresh and not older than two weeks.[12][13]

-

Transfer the blood to a sterile conical tube and centrifuge at 500 x g for 5 minutes to pellet the erythrocytes.

-

Aspirate and discard the plasma and the buffy coat (the white layer of leukocytes above the red blood cells).

-

Wash the packed red blood cells (RBCs) by resuspending them in 5-10 volumes of incomplete RPMI 1640 (CCM without serum/Albumax).

-

Centrifuge at 500 x g for 5 minutes and discard the supernatant. Repeat the wash step two more times.[9][14]

-

After the final wash, resuspend the packed RBCs to a 50% hematocrit (e.g., 5 mL packed RBCs + 5 mL incomplete RPMI 1640). This 50% RBC stock can be stored at 4°C for up to two weeks.[9]

Protocol 1.2: Thawing and Initiating Cultures from Cryopreserved Stock

-

Prepare sterile thawing solutions: 3.5% NaCl, 1.6% NaCl, and 0.9% NaCl.[14]

-

Rapidly thaw a cryovial of parasite-infected RBCs from liquid nitrogen in a 37°C water bath.[9]

-

Transfer the thawed suspension to a sterile tube. Add 0.2 volumes of 3.5% NaCl dropwise while gently mixing to lyse the erythrocytes. Let it stand for 3-5 minutes.[14]

-

Add 10 volumes of 1.6% NaCl slowly, followed by centrifugation at 500 x g for 5 minutes.

-

Discard the supernatant and wash the pellet with 10 volumes of 0.9% NaCl. Centrifuge again.

-

Finally, wash the pellet with complete culture medium (CCM).

-

Resuspend the parasite pellet in CCM at a 5% hematocrit in a culture flask and add an equal volume of fresh, washed 50% RBC stock.

-

Place the flask in an incubator at 37°C with a specific gas mixture (e.g., 3% CO2, 1% O2, 96% N2) or in a CO2 incubator with a candle jar.[8][9][15]

Protocol 1.3: Routine Maintenance of Asynchronous Cultures

-

Maintain cultures at a 3-6% hematocrit.[9]

-

Change the culture medium daily to replenish nutrients and remove metabolic waste.[10]

-

Monitor parasite growth by preparing a thin blood smear from the culture, fixing with methanol, and staining with 10% Giemsa solution.[9]

-

Count the number of parasitized erythrocytes out of ~500 total cells to determine the parasitemia percentage.[10]

-

When parasitemia exceeds 5-6%, dilute the culture with fresh, washed RBCs and CCM to bring the parasitemia down to 0.5-1%.[10][14]

References

- 1. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 2. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound compared with mefloquine for treating Plasmodium falciparum malaria in children [pubmed.ncbi.nlm.nih.gov]

- 6. iddo.org [iddo.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Cultivation of Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. malariaresearch.eu [malariaresearch.eu]

- 10. med.nyu.edu [med.nyu.edu]

- 11. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 12. Synchronous culture of Plasmodium falciparum at high parasitemia levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synchronous culture of Plasmodium falciparum at high parasitemia levels | Springer Nature Experiments [experiments.springernature.com]

- 14. iddo.org [iddo.org]

- 15. mmv.org [mmv.org]

Application Notes and Protocols for In Vivo Efficacy Studies of Arteflene in a Plasmodium berghei Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteflene (Ro 42-1611) is a synthetic peroxide antimalarial compound developed as an analog of yingzhaosu A, a natural product from the Chinese medicinal plant Artabotrys uncinatus.[1] Like other artemisinin-class drugs, its antimalarial activity is attributed to the endoperoxide bridge, which is crucial for its mechanism of action.[1] Preclinical studies in murine models are a critical step in the evaluation of new antimalarial candidates. The Plasmodium berghei-infected mouse is a widely used and validated model for assessing the in vivo efficacy of potential antimalarial drugs, providing insights into a compound's activity against blood-stage parasites.[1]

These application notes provide a detailed overview of the protocols for evaluating the in vivo efficacy of this compound using the P. berghei mouse model, with a focus on the 4-day suppressive test (Peter's Test). Additionally, this document summarizes the available efficacy data and illustrates the experimental workflow and proposed mechanism of action.

Quantitative Data Presentation

While specific ED50 and ED90 values for this compound (Ro 42-1611) from the primary preclinical studies are not publicly available in detail, published reports from its development indicate high efficacy. This compound has been described as a highly effective antimalarial drug, active at low oral or parenteral doses against P. berghei in mice.[1] Its suppressive and prophylactic properties are reported to be comparable to chloroquine and superior to early artemisinin derivatives like qinghaosu, artemether, and artesunic acid.[1]

For comparative purposes, the table below presents reported efficacy data for other artemisinin derivatives against P. berghei in mice. This provides a context for the expected potency of compounds in this class.

| Compound | Strain | Administration Route | Efficacy Metric | Value | Reference |

| This compound (Ro 42-1611) | P. berghei | Oral / Parenteral | ED50 / ED90 | Activity comparable to chloroquine and superior to artemether/artesunic acid. Specific values not publicly available. | Jaquet et al., 1994[1] |

| Dihydroartemisinin | P. berghei | Intramuscular | Cure Rate | 47% at 10 mg/kg/day for 3 days | van Agtmael et al., 1999 |

| Artemisinin | P. berghei | Intramuscular | Recrudescence | 100% at 10 mg/kg/day for 3 days | van Agtmael et al., 1999 |

| Artesunate | P. berghei | Intramuscular | Recrudescence | 100% at 10 mg/kg/day for 3 days | van Agtmael et al., 1999 |

Experimental Protocols

The 4-day suppressive test is the standard primary in vivo assay to evaluate the schizonticidal activity of a compound on early rodent malaria infection.

Protocol: 4-Day Suppressive Test (Peter's Test)

1. Objective: To assess the in vivo antimalarial activity of a test compound (this compound) against an early infection of Plasmodium berghei in mice.

2. Materials:

-

Animals: Swiss albino mice (male, 20 ± 2g).

-

Parasite: Chloroquine-sensitive Plasmodium berghei strain (e.g., ANKA).

-

Donor Mice: Mice with a parasitemia of 20-30% to serve as blood donors.

-

Test Compound: this compound, dissolved or suspended in an appropriate vehicle.

-

Vehicle Control: 70% Tween-80 and 30% ethanol, diluted 10-fold with distilled water, or a 3:7 mixture of DMSO and 1% carboxymethylcellulose (CMC).

-

Positive Control: Chloroquine (10 mg/kg).

-

Equipment: Microscopes, glass slides, Giemsa stain, syringes, oral gavage needles, sterile saline.

3. Inoculum Preparation: a. Collect blood from a donor mouse with 20-30% P. berghei parasitemia via cardiac puncture or tail vein into a heparinized tube. b. Dilute the blood with sterile physiological saline such that 0.2 mL contains approximately 1 x 107 parasitized red blood cells.

4. Experimental Procedure: a. Randomly divide the mice into experimental groups (typically 5 mice per group):

- Group I: Negative Control (Vehicle only)

- Group II: Positive Control (Chloroquine)

- Group III-V: Test Groups (e.g., different dose levels of this compound) b. On Day 0, infect all mice intraperitoneally (IP) with 0.2 mL of the prepared inoculum (1 x 107 infected erythrocytes). c. Three hours post-infection, administer the first dose of the test compound, positive control, or vehicle to the respective groups. Administration is typically oral (p.o.) or subcutaneous (s.c.). d. Continue treatment once daily for four consecutive days (Day 0, 1, 2, and 3).

5. Monitoring and Data Collection: a. On Day 4 (24 hours after the last dose), prepare thin blood smears from the tail of each mouse. b. Fix the smears with methanol and stain with Giemsa. c. Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total of at least 1,000 red blood cells under a microscope. d. Calculate the average percentage of parasitemia for each group. e. Determine the percentage of suppression using the following formula:

- % Suppression = [(A - B) / A] * 100

- Where A = Mean parasitemia in the negative control group, and B = Mean parasitemia in the treated group. f. (Optional) Monitor the mice for mean survival time (MST).

6. Data Analysis: The dose-response data can be used to calculate the 50% and 90% effective doses (ED50 and ED90) by plotting the percentage of suppression against the log of the dose.

Visualizations

Experimental Workflow

Caption: Workflow of the 4-day suppressive test for in vivo antimalarial screening.

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound activation and action in Plasmodium.

References

Application Notes and Protocols for the Administration of Arteflene in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral and parenteral administration of Arteflene in murine models, tailored for research and preclinical drug development. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (Ro 42-1611) is a synthetic peroxide antimalarial compound.[1][2] In murine models of malaria, it has demonstrated efficacy against blood-stage parasites of Plasmodium berghei.[1] Understanding the appropriate administration protocols is crucial for accurate and reproducible experimental outcomes in preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the administration of this compound in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Oral Administration | Parenteral Administration | Reference |

| Bioavailability | 0.6% | 4-5 fold higher efficacy than oral | [3] |

| Metabolism | Extensive first-pass metabolism | - | [3] |

| Active Metabolite | A major metabolite (MA) contributes to in vivo activity | - | [3] |

Table 2: Efficacy of this compound Against Plasmodium berghei in Mice

| Administration Route | Efficacy | Reference |

| Oral | Active at low doses | [1] |

| Parenteral | 4-5 times more effective than oral administration | [3] |

Experimental Protocols

Detailed methodologies for the oral and parenteral administration of this compound in mice are provided below. These protocols are based on established practices in rodent drug administration.

Oral Administration Protocol (Oral Gavage)

Oral gavage ensures the precise delivery of a specified dose of this compound directly into the stomach.

Materials:

-

This compound

-

Appropriate vehicle (e.g., 70% sorbitol, corn oil, or a solution of 0.5% hydroxyethylcellulose and 0.2% Tween 80 in water)

-

Gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)

-

Syringes (1 ml)

-

Animal scale

Procedure:

-

Preparation of this compound Suspension:

-

Accurately weigh the required amount of this compound.

-

Suspend this compound in the chosen vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing or stirring. The volume to be administered should not exceed 10 ml/kg of the mouse's body weight.

-

-

Animal Handling and Dosing:

-

Weigh the mouse to determine the correct volume of the this compound suspension to be administered.

-

Gently restrain the mouse by the scruff of the neck to immobilize its head.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid perforation of the esophagus or stomach.

-

Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is gently advanced.

-

Once the needle is in the stomach, slowly administer the this compound suspension.

-

Gently remove the gavage needle.

-

Monitor the mouse for any signs of distress after the procedure.

-

Parenteral Administration Protocols

Parenteral routes, such as intraperitoneal and subcutaneous injections, are significantly more effective for this compound administration due to bypassing the first-pass metabolism.[3]

Materials:

-

This compound

-

Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a suitable oil)

-

Syringes (1 ml) with needles (25-27 gauge)

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Preparation of this compound Solution/Suspension:

-

Dissolve or suspend the accurately weighed this compound in the sterile vehicle to the desired concentration.

-

-

Animal Handling and Injection:

-

Weigh the mouse to calculate the required injection volume.

-

Securely restrain the mouse, exposing its abdomen.

-

Tilt the mouse's head downwards to a 30-45 degree angle to allow the abdominal organs to shift cranially.

-

Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

-

Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

-

Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ.

-

Inject the this compound solution/suspension slowly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

-

Materials:

-

This compound

-

Sterile vehicle

-

Syringes (1 ml) with needles (25-27 gauge)

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Preparation of this compound Solution/Suspension:

-

Prepare the this compound formulation as described for IP injection.

-

-

Animal Handling and Injection:

-

Weigh the mouse to determine the correct injection volume.

-

Grasp the loose skin over the back of the mouse, between the shoulder blades, to form a "tent".

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

-

Aspirate to check for blood. If no blood is drawn, inject the solution.

-